molecular formula C23H25N3O8S2 B2844138 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4,5-triethoxybenzoate CAS No. 896015-11-5

6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4,5-triethoxybenzoate

Cat. No. B2844138
CAS RN: 896015-11-5
M. Wt: 535.59
InChI Key: ZWVZOVXKRZDPBI-UHFFFAOYSA-N
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Description

6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4,5-triethoxybenzoate is a useful research compound. Its molecular formula is C23H25N3O8S2 and its molecular weight is 535.59. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Compounds with thiadiazole moieties, similar to the structure , have shown promising anticancer activities. A study by Hammam et al. explored novel fluoro-substituted benzo[b]pyran derivatives, demonstrating anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations compared to a reference drug, 5-fluorodeoxyuridine (Hammam, El-Salam, Mohamed, & Hafez, 2005). This suggests that the structural features of the compound might offer similar therapeutic potentials.

Antioxidant and Anticancer Agents

A study by Sunil et al. investigated the antioxidant properties of triazolo-thiadiazoles, finding potent antioxidant activity in spectrophotometric assays and significant cytotoxic effects on hepatocellular carcinoma cell lines (Sunil, Isloor, Shetty, Satyamoorthy, & Prasad, 2010). This indicates the potential for compounds with thiadiazole and pyran cores to serve as effective antioxidant and anticancer agents.

Antimicrobial Activity

Research by Fadda et al. synthesized various heterocycles incorporating a thiadiazole moiety, evaluating them as insecticidal agents against the cotton leafworm, Spodoptera littoralis (Fadda, Salam, Tawfik, Anwar, & Etman, 2017). This suggests the broad potential of thiadiazole-containing compounds in developing new insecticides or antimicrobial agents.

Synthesis and Chemical Transformations

The compound's thiadiazole and pyran components are of interest in synthetic chemistry for constructing complex molecules. Subbotina et al. described synthetic and theoretical aspects of new Dimroth rearrangements, indicating the versatility of such structures in facilitating novel chemical transformations (Subbotina, Fabian, Tarasov, Volkova, & Bakulev, 2005).

Coordination Complexes and Antioxidant Activity

Chkirate et al. synthesized pyrazole-acetamide derivatives, exploring their use in forming Co(II) and Cu(II) coordination complexes and evaluating their antioxidant activity. This research highlights the potential of such compounds in materials science and as antioxidants (Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, Faouzi, Adarsh, & Garcia, 2019).

properties

IUPAC Name

[6-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,4,5-triethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O8S2/c1-5-30-17-8-14(9-18(31-6-2)20(17)32-7-3)21(29)34-19-11-33-15(10-16(19)28)12-35-23-26-25-22(36-23)24-13(4)27/h8-11H,5-7,12H2,1-4H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWVZOVXKRZDPBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4,5-triethoxybenzoate

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